Product packaging for Methyl trideca-3,4-dienoate(Cat. No.:CAS No. 81981-09-1)

Methyl trideca-3,4-dienoate

Cat. No.: B14413690
CAS No.: 81981-09-1
M. Wt: 224.34 g/mol
InChI Key: GJZFJFPUWJPEFM-UHFFFAOYSA-N
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Description

Methyl trideca-3,4-dienoate is a conjugated dienoic ester that serves as a versatile intermediate in advanced organic synthesis and materials science. Its structure, featuring a 13-carbon chain with a 3,4-diene functional group, makes it a valuable building block for constructing complex molecular architectures. Researchers utilize this compound in the development of stereoselective synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and cycloaddition processes like the Diels-Alder reaction, to access structurally diverse targets . The study of conjugated dienes is fundamental in polymer science, and this compound can be investigated for producing novel polymers and functional materials with specific properties such as tailored flexibility and thermal stability . Furthermore, structural analogs of conjugated dienoates are found in biologically active molecules, positioning this compound as a potential key synthetic precursor in medicinal chemistry for the research and development of new pharmaceutical candidates . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B14413690 Methyl trideca-3,4-dienoate CAS No. 81981-09-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81981-09-1

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h10,12H,3-9,13H2,1-2H3

InChI Key

GJZFJFPUWJPEFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C=CCC(=O)OC

Origin of Product

United States

Isolation and Elucidation from Natural Sources and Biological Contexts

Occurrence of Methyl Tridecadienoate Derivatives in Botanical Extracts

Direct evidence for the isolation of Methyl trideca-3,4-dienoate from botanical sources is not prominent in the available scientific literature. However, the study of plant chemistry reveals the presence of structurally related tridecadienoic acid derivatives and other C13 unsaturated fatty acids, suggesting that the core C13 skeleton is part of the metabolic machinery in some plant species.

For instance, the leaves of Brachychiton diversifolius have been found to contain methyl ester of tridecanoic acid (C13:0) at a concentration of 6.03%. ncsu.edu Similarly, the lipid extract of Mercurialis annua contains tridecanoic acid, representing 4.64% of the total fatty acids. bibliotekanauki.pl While these are saturated fatty acids, their presence indicates the existence of C13 fatty acid metabolic pathways in these plants.

More complex derivatives have also been identified. For example, 13-oxo-9,11-tridecadienoic acid has been detected in lima bean leaves, particularly its accumulation was noted after caterpillar feeding, suggesting a role in plant defense mechanisms. db-thueringen.defrontiersin.org Another related compound, 13-oxo-9(Z)-11(E)-tridecadienoic acid (OTD), is known to be a non-volatile C13 by-product of the lipoxygenase (LOX) pathway, which is central to plant defense signaling. frontiersin.org

The allenic fatty acid motif, a key feature of this compound, is found in various natural products, although they remain a relatively rare class. Over 150 natural products containing an allene (B1206475) or cumulene fragment have been identified. wikipedia.org For example, laballenic acid, an allenic fatty acid, has been isolated from the seed oil of Leonotis nepetaefolia. acs.org The biosynthesis of these compounds is thought to often involve alkyne precursors. wikipedia.org Allene oxides, which are unstable allenic epoxides, have also been identified as intermediates in the metabolism of lipid hydroperoxides in plants like flaxseed. nih.govpnas.org

While the specific compound this compound has not been reported as a natural isolate in the surveyed literature, the presence of other C13 fatty acids and more complex tridecadienoic acid derivatives in plants provides a biochemical context for its potential, albeit yet undiscovered, natural occurrence. The synthesis of its close analog, ethyl 3,4-tridecadienoate, has been described as an intermediate in the stereoselective synthesis of other compounds, highlighting its accessibility through chemical means. oup.com

Table 1: Occurrence of Selected Tridecanoic and Tridecadienoic Acid Derivatives in Plants

Compound NamePlant SourcePart of PlantReference
Methyl tridecanoateBrachychiton diversifoliusLeaves ncsu.edu
Tridecanoic acidMercurialis annuaAerial parts bibliotekanauki.pl
13-Oxo-9,11-tridecadienoic acidLima Bean (Phaseolus lunatus)Leaves db-thueringen.deresearchgate.net
13-Oxo-9(Z)-11(E)-tridecadienoic acidPlants (general)- frontiersin.org

Phytochemical Analysis Methodologies for Detection and Isolation

The detection and isolation of fatty acid esters like this compound from natural sources employ a range of established phytochemical techniques. The general workflow involves extraction, derivatization, and chromatographic separation coupled with spectrometric detection.

Extraction and Derivatization: The initial step typically involves the extraction of lipids from the plant material using organic solvents. For the analysis of fatty acids, which are often present as triglycerides or other esters and are not sufficiently volatile for gas chromatography, a derivatization step is necessary. nih.goveurofinsus.com The most common method is transesterification to form fatty acid methyl esters (FAMEs), which are more volatile. nih.goveurofinsus.comunibuc.ro This is often achieved by heating the lipid extract with methanol (B129727) in the presence of an acid or base catalyst, such as sulfuric acid or sodium methoxide. bibliotekanauki.plunibuc.roekb.eg For quantitative analysis, a synthetic fatty acid that is not expected to be in the sample, such as C13:0 or C19:0, is often added as an internal standard before the extraction process. eurofinsus.com

Chromatographic and Spectrometric Analysis: Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of FAMEs. unibuc.ronaturalspublishing.comocl-journal.org

Gas Chromatography (GC): The FAMEs mixture is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. ocl-journal.org The column's inner surface is coated with a stationary phase. Separation is achieved based on the different affinities of the compounds for the stationary phase and their boiling points. Unsaturated FAMEs, including dienoic esters, will have different retention times compared to their saturated counterparts. researchgate.net

Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment into characteristic patterns. unibuc.ro The mass-to-charge ratio of these fragments is measured, creating a mass spectrum that serves as a molecular fingerprint for identification. naturalspublishing.com By comparing the obtained mass spectrum with libraries of known compounds, the individual FAMEs can be identified. naturalspublishing.com

For complex mixtures or the identification of novel compounds, other techniques may be used in conjunction. High-performance liquid chromatography (HPLC) can be used for the separation of fatty acids, sometimes with specialized columns like silver-ion HPLC (Ag+-HPLC) which can separate isomers based on the degree and geometry of unsaturation. unibuc.ro Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, provides detailed structural information about the fatty acids, including the position of double bonds, without the need for derivatization, although it is less sensitive than GC-MS. researchgate.net

The isolation of specific, unstable compounds like allenic esters requires careful handling. For instance, the isolation of unstable allene oxides from flaxseed required purification at low temperatures (-15 °C) to prevent their degradation. nih.govpnas.org

Table 2: Key Methodologies for the Analysis of Fatty Acid Methyl Esters

MethodologyPurposeKey FeaturesReference(s)
Solvent Extraction Isolation of total lipids from plant matrixVarious organic solvents are used based on polarity. eurofinsus.com
Transesterification Conversion of fatty acids to volatile FAMEsAcid or base-catalyzed reaction with methanol. bibliotekanauki.plunibuc.roekb.eg
Gas Chromatography (GC) Separation of FAMEsSeparation based on volatility and interaction with a stationary phase. ocl-journal.orgresearchgate.net
Mass Spectrometry (MS) Identification of FAMEsProvides a unique fragmentation pattern (mass spectrum) for each compound. unibuc.ronaturalspublishing.com
¹³C-NMR Spectroscopy Structural ElucidationProvides detailed information on carbon skeleton and functional groups. researchgate.net

Contextualization within Natural Product Chemistry of Unsaturated Fatty Acid Esters

Unsaturated fatty acid esters are a fundamental class of compounds in natural product chemistry, primarily known as components of lipids, which are crucial for energy storage and as structural elements of cell membranes. eurofinsus.com This class is defined by the presence of one or more carbon-carbon double or triple bonds in their aliphatic chain. eurofinsus.com Their properties and functions are dictated by the chain length, and the number, position, and configuration (cis/trans) of these unsaturated bonds.

The vast majority of naturally occurring unsaturated fatty acids contain cis double bonds. eurofinsus.com Common examples include oleic acid (a monounsaturated omega-9 fatty acid) and linoleic acid (a polyunsaturated omega-6 fatty acid). These are typically found as esters within triglycerides in vegetable oils. ocl-journal.orgresearchgate.net

This compound belongs to a much rarer and more specialized subgroup: the allenic fatty acid esters. Allenes are compounds containing cumulative double bonds (C=C=C). wikipedia.org This structural feature makes them chiral, even in the absence of a traditional stereocenter, and imparts unique reactivity. The synthesis of allenic compounds can be challenging, often involving rearrangements of propargylic (containing a C≡C-C unit) precursors. wikipedia.orgoup.com

In nature, allenic fatty acids and their derivatives have been isolated from various sources, including plants and marine organisms, and some exhibit significant biological activities. researchgate.net For example, a number of natural allenic compounds have shown cytotoxic, antibacterial, and antiviral properties. researchgate.net The biosynthesis of natural allenes is often proposed to proceed through acetylenic (alkyne-containing) intermediates. wikipedia.org

The study of compounds like this compound, therefore, pushes the boundaries of typical fatty acid chemistry. It represents an intersection of lipid biochemistry with the chemistry of reactive and structurally unusual functional groups. While the common unsaturated fatty acids like oleates and linoleates are well-understood components of primary metabolism, the rare allenic fatty acids are likely products of more specialized secondary metabolic pathways, possibly playing roles in chemical defense or signaling. frontiersin.orgresearchgate.net Their structural complexity and potential bioactivity make them intriguing targets for both isolation from new natural sources and total synthesis in the laboratory.

Advanced Synthetic Methodologies and Stereoselective Pathways

Total Synthesis Strategies for Methyl Trideca-3,4-dienoate and Analogues

The total synthesis of this compound, particularly its naturally occurring (R)-enantiomer, hinges on the precise installation of the 1,3-disubstituted allene (B1206475) moiety. Key strategies often involve the stereospecific transfer of chirality from a point-chiral precursor to the allene axis, followed by the systematic construction of the full carbon skeleton.

Sigmatropic rearrangements are among the most powerful tools for the stereospecific synthesis of chiral allenes. The [2,3]-sigmatropic rearrangement of propargyl derivatives, such as sulfenates, sulfoxides, or phosphites, provides a predictable and efficient route to optically active allenes. In this approach, the point chirality of a secondary propargyl alcohol is directly translated into the axial chirality of the resulting allene.

A notable synthesis of (R)-(-)-methyl trideca-3,4-dienoate utilizes this principle, starting from a chiral propargyl alcohol. The key transformation involves the reaction of a chiral propargyl alcohol with a sulfenyl chloride to form a transient propargyl sulfenate ester. This intermediate immediately undergoes a spontaneous [2,3]-sigmatropic rearrangement to yield a stable allenic sulfoxide (B87167). The stereochemistry of the allene axis is dictated by the configuration of the starting alcohol, proceeding through a highly organized, five-membered cyclic transition state. This method ensures a high degree of stereochemical fidelity, making it a preferred strategy for accessing enantiomerically pure allenes.

Table 1: Key Steps in Stereoselective Allene Synthesis via [2,3]-Sigmatropic Rearrangement

StepReactant(s)Reagent(s)Intermediate/ProductKey Feature
1(R)-But-3-yn-2-ol2-Nitrophenylsulfenyl chloride, TriethylaminePropargyl sulfenate ester (transient)Formation of the rearrangement precursor.
2Propargyl sulfenate esterSpontaneous rearrangementAllenic sulfoxideStereospecific transfer of chirality from C-2 to the allene axis.
3Allenic sulfoxideTrimethyl phosphiteAllenic alcoholReductive cleavage of the sulfoxide to unmask the alcohol.

Once the core allenic structure is established with the correct stereochemistry, the subsequent steps focus on elongating the carbon chain and converting functional groups to achieve the final target molecule. These transformations must be conducted under mild conditions to avoid isomerization or racemization of the sensitive allene moiety.

Organocuprate chemistry is a frequently employed method for carbon chain elongation. An allenic fragment containing a suitable leaving group (e.g., an epoxide or halide) can be coupled with a Gilman reagent (a lithium diorganocuprate). For instance, an allenic epoxide can be opened by a lithium dinonylcuprate (LiCu(C₉H₁₉)₂) to install the nine-carbon side chain in a single, efficient step.

Following the construction of the full carbon skeleton, functional group interconversions are required to produce the final methyl ester. A terminal alcohol on the allenic fragment is oxidized to a carboxylic acid. This oxidation must be selective; common reagents include Jones reagent (chromium trioxide in sulfuric acid/acetone) or a two-step procedure involving a milder oxidation (e.g., PCC or Swern oxidation) to the aldehyde, followed by a Pinnick oxidation to the carboxylic acid. The final step is esterification of the resulting allenic carboxylic acid with methanol (B129727), typically mediated by an acid catalyst (Fischer esterification) or by using a reagent like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) for a milder, high-yielding conversion to this compound.

Stereoselective Rearrangement Reactions in Allenic and Dienoic Ester Synthesis

Palladium-Catalyzed Coupling Reactions for Unsaturated Ester Construction

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of unsaturated esters, including conjugated dienoates and trienoates that are structural isomers or analogues of this compound. These methods offer exceptional control over the geometry of the newly formed double bonds.

The Negishi coupling, involving the reaction of an organozinc reagent with an organic halide or triflate, is highly effective for the stereospecific formation of carbon-carbon bonds. In the context of dienoate synthesis, an (E)-alkenylzinc reagent can be coupled with an (E)-α,β-unsaturated halo-ester, such as methyl (E)-3-iodoacrylate. The reaction proceeds with near-perfect retention of the double bond geometry of both coupling partners, providing a direct route to all-(E)-conjugated dienoates. The use of palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is standard for these transformations. The mild reaction conditions and high functional group tolerance make this method broadly applicable.

The Suzuki coupling, which pairs an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base, is another cornerstone of modern synthetic chemistry. Its application in dienoate synthesis is widespread due to its operational simplicity, the stability of the boronic acid reagents, and its excellent stereochemical control. For example, the coupling of an (E)-alkenylboronic acid with a (Z)-β-halo-α,β-unsaturated ester can be used to generate (E,Z)-conjugated dienoates, which are important motifs in many natural products. The choice of catalyst, ligands, and base is critical for optimizing reaction efficiency and preserving the stereochemical integrity of the substrates.

Table 2: Comparison of Palladium-Catalyzed Couplings for Dienoate Synthesis

Coupling MethodOrganometallic ReagentHalide Partner ExampleTypical CatalystKey Advantage
Negishi (E)-1-Octenylzinc chlorideMethyl (E)-3-iodoacrylatePd(PPh₃)₄High reactivity of organozinc; excellent stereoretention.
Suzuki (E)-1-Heptenylboronic acidMethyl (Z)-3-bromoacrylatePd(OAc)₂ / SPhosHigh functional group tolerance; stable and non-toxic boron reagents.

Negishi Coupling Protocols for Conjugated Dien- and Trien-oates

Olefination Strategies in Dienoate Ester Formation

Olefination reactions provide a direct and powerful means of constructing carbon-carbon double bonds and are widely used in the synthesis of dienoate esters. The Horner-Wadsworth-Emmons (HWE) reaction is particularly prominent in this area due to its reliability and high degree of stereocontrol, typically favoring the formation of (E)-alkenes.

In a typical HWE approach to a dienoate, a stabilized phosphonate (B1237965) ylide, such as the one derived from triethyl phosphonoacetate, is reacted with an α,β-unsaturated aldehyde. The electron-withdrawing nature of the phosphonate group ensures that the reaction proceeds smoothly, and the thermodynamic stability of the resulting (E)-alkene drives the stereochemical outcome. For instance, the reaction of (E)-2-nonenal with the anion of triethyl phosphonoacetate generates methyl (2E,4E)-trideca-2,4-dienoate with excellent selectivity. The mild basic conditions (e.g., NaH or DBU in THF) are compatible with the ester functionality and prevent unwanted side reactions. This strategy represents a convergent and highly efficient method for assembling conjugated dienoate systems from simpler aldehyde and phosphonate precursors.

Table 3: Horner-Wadsworth-Emmons (HWE) Olefination for Dienoate Synthesis

Aldehyde SubstratePhosphonate ReagentBase / SolventProduct (Major Isomer)Typical Yield / Selectivity
(E)-2-NonenalTriethyl phosphonoacetateNaH / THFMethyl (2E,4E)-trideca-2,4-dienoate>85% / >95:5 E,E
CrotonaldehydeTrimethyl phosphonoacetateDBU / AcetonitrileMethyl (2E,4E)-hexa-2,4-dienoate>90% / >98:2 E,E
CinnamaldehydeTriethyl phosphonoacetateK₂CO₃ / 18-crown-6Ethyl 5-phenyl-2,4-pentadienoate>80% / >90:10 E,E

Horner-Wadsworth-Emmons Olefination in Unsaturated Ester Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized chemical reaction for the synthesis of alkenes from aldehydes or ketones. wikipedia.org It involves the use of a stabilized phosphonate carbanion, which is more nucleophilic but generally less basic than the phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.org A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene (trans-isomer), often with high selectivity. organic-chemistry.org

The reaction mechanism begins with the deprotonation of the phosphonate ester by a base to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, leading to an oxaphosphetane intermediate. nrochemistry.com Subsequent elimination of this intermediate yields the alkene and a water-soluble dialkylphosphate salt, which simplifies product purification. wikipedia.orgorganic-chemistry.org

The HWE reaction is highly effective for synthesizing α,β-unsaturated esters and conjugated dienoic esters. nih.gov While typically yielding (E)-isomers, its application in complex syntheses, including chain elongation and macrocyclization, makes it a reliable tool in organic synthesis. nrochemistry.com

Still-Gennari Olefination for Z-Configured Dien-oates

While the standard HWE reaction excels at producing (E)-alkenes, the synthesis of (Z)-alkenes requires specific modifications. The Still-Gennari olefination is a powerful variant of the HWE reaction designed specifically to produce (Z)-unsaturated esters with high stereoselectivity. acs.orgpnas.org

This method employs phosphonate reagents bearing electron-withdrawing groups on the oxygen atoms of the phosphonate, such as bis(2,2,2-trifluoroethyl) esters. nrochemistry.com These electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, which kinetically favors the formation of the (Z)-alkene. nrochemistry.commdpi.com The reaction is typically run at low temperatures (e.g., -78 °C) using strong, non-chelating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) to sequester the metal cation. stackexchange.comresearchgate.net

The Still-Gennari olefination has proven invaluable in the synthesis of complex natural products containing (Z,E)-dienoate moieties. nih.govresearchgate.net For instance, it has been used to prepare (2Z,4E)-dienoates with high isomeric purity (>98%) in excellent yields. researchgate.netnku.edu However, its effectiveness can be substrate-dependent, with some α,β-unsaturated aldehydes showing variable selectivity. researchgate.net

FeatureHorner-Wadsworth-Emmons (HWE) OlefinationStill-Gennari Olefination
Primary Product (E)-alkenes (trans)(Z)-alkenes (cis)
Phosphonate Reagent Standard alkyl phosphonates (e.g., triethyl phosphonoacetate)Phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate)
Typical Base NaH, NaOMe, BuLiKHMDS, NaHMDS (often with 18-crown-6)
Key Principle Thermodynamic control, formation of the most stable trans-alkene.Kinetic control, rapid elimination from the syn-oxaphosphetane intermediate. stackexchange.com
Common Application Synthesis of (E)-α,β-unsaturated esters and (2E,4E)-dienoates. nih.govSynthesis of (Z)-α,β-unsaturated esters and (2Z,4E)-dienoates. pnas.orgnih.gov

Other Transformative Synthetic Approaches for Unsaturated Esters

Beyond olefination reactions, a variety of other synthetic methods can be employed to generate the diverse scaffolds of unsaturated esters.

Carbonylation Reactions for α,β-Unsaturated Ester Scaffolds

Carbonylation reactions represent a highly atom-efficient strategy for synthesizing α,β-unsaturated carbonyl compounds, including esters. researchgate.netscite.ai These reactions, often catalyzed by transition metals like palladium, involve the introduction of a carbonyl group (CO) into an organic substrate. rsc.org

One effective approach is the palladium-catalyzed carbonylation of vinyl triflates, which can be readily prepared from ketones. acs.org This method allows for the synthesis of α,β-unsaturated esters under mild conditions. acs.org Furthermore, the alkoxycarbonylation of allenes provides a direct route to unsaturated esters. By careful selection of phosphine (B1218219) ligands on the palladium catalyst, the reaction can be controlled to selectively produce either α,β- or β,γ-unsaturated esters. rsc.org This regioselectivity is crucial for accessing different isomers from a common allene precursor.

Cyclization and Rearrangement Reactions Involving Yne-oates and Dienoates

Rearrangement and cyclization reactions are powerful tools for transforming simpler unsaturated systems into more complex ones. Sigmatropic rearrangements, a class of pericyclic reactions, are particularly useful. For example, a acs.orgacs.org-sigmatropic rearrangement of propargyl alkynyl ethers can generate allenyl ketene (B1206846) intermediates, which upon reaction with an alcohol, yield complex dienoates. researchgate.net Another relevant transformation is the Claisen rearrangement of propargyl alcohols with triethyl orthoacetate, which can produce 3,4-dienoates. oup.com These allenoic esters can then be subjected to thermal rearrangement with alumina (B75360) to stereoselectively yield conjugated (2E,4Z)-dienoates. oup.com

Allenoates themselves are versatile intermediates that can undergo further reactions. They can be deprotonated to form alkynylenolate intermediates, which can then be reacted with various electrophiles to produce highly substituted β-alkynyl esters. organic-chemistry.org These products are valuable precursors for cycloisomerization reactions to build cyclic frameworks. organic-chemistry.org More dramatic cyclizations, such as the Bergman cyclization of enediynes, demonstrate the power of rearrangement reactions to create aromatic systems from acyclic precursors. wikipedia.org

Peroxymercuriation/Demercuriation of Diene Carboxylates

Peroxymercuriation/demercuriation is a specific method used to functionalize dienes, rather than create them. This two-step process allows for the introduction of a peroxide linkage across a diene system. The reaction involves treating a diene carboxylate with a mercury salt (e.g., mercury(II) acetate) and a peroxide source (e.g., hydrogen peroxide), followed by demercuriation with a reducing agent like sodium borohydride. ucl.ac.uk This sequence has been successfully applied to the synthesis of 1,2-dioxolane rings, which are structural features in some marine natural products. ucl.ac.ukevitachem.com The starting materials for this transformation are often diene carboxylates, such as 3,5-dimethylhexa-2,4-dienoate, which can be prepared through condensation reactions. ucl.ac.uk

Baylis-Hillman Reaction Contributions to Activated Alkene Systems

The Baylis-Hillman reaction is an atom-economical, carbon-carbon bond-forming reaction that couples the α-position of an activated alkene (such as an acrylate) with an electrophile, typically an aldehyde. arkat-usa.orgwikipedia.org The reaction is catalyzed by a nucleophile, most commonly a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. wikipedia.orgorganic-chemistry.org

The key feature of the Baylis-Hillman reaction is the creation of a densely functionalized product, usually a multifunctional allylic alcohol, in a single step. arkat-usa.orgrsc.org The mechanism involves the Michael addition of the catalyst to the activated alkene, creating a zwitterionic enolate. This enolate then adds to the aldehyde, and a subsequent elimination of the catalyst regenerates the double bond and furnishes the final product. organic-chemistry.org These products are versatile synthetic intermediates that can be used to construct a wide variety of more complex molecules, including other unsaturated systems and heterocycles. wikipedia.orgacs.org

Vinylogous Reactivity in Synthesis of Unsaturated Esters

Vinylogous reactivity refers to the transmission of electronic effects through a conjugated π-system, allowing reactions to occur at a position remote from the activating functional group. In the context of synthesizing unsaturated esters like this compound, this principle is elegantly demonstrated through sigmatropic rearrangements, particularly the Johnson-Claisen rearrangement.

A key synthetic route to a closely related analog, ethyl 3,4-tridecadienoate, involves the modified Claisen rearrangement of 1-undecyn-3-ol (B3191335) with triethyl orthoacetate. oup.comoup.com This reaction proceeds via a rsc.orgrsc.org-sigmatropic rearrangement and serves as a prime example of vinylogous reactivity. An analogous pathway can be employed for the synthesis of this compound by utilizing trimethyl orthoacetate.

The reaction is initiated by the formation of a ketene acetal (B89532) intermediate from the propargyl alcohol (1-undecyn-3-ol) and trimethyl orthoacetate in the presence of a mild acid catalyst, such as propionic acid. wikipedia.orgbioinfopublication.org This intermediate then undergoes a concerted rsc.orgrsc.org-sigmatropic rearrangement. The chair-like transition state of this pericyclic reaction dictates the stereochemical outcome, leading to the formation of the allenoate with a new carbon-carbon bond established at the γ,δ-position relative to the initial alcohol, a hallmark of a vinylogous process. The driving force for this rearrangement is the formation of a thermodynamically stable carbonyl group. wikipedia.org

The starting material, 1-undecyn-3-ol, can be prepared from the corresponding aldehyde, decanal, and ethynylmagnesium bromide. The subsequent Johnson-Claisen rearrangement with trimethyl orthoacetate would yield the target molecule, this compound.

Detailed Research Findings:

The synthesis of the analogous ethyl 3,4-tridecadienoate was achieved in high yield (85%) through the modified Claisen rearrangement of 1-undecyn-3-ol with triethyl orthoacetate. oup.com This highlights the efficiency of this method for constructing the allene functionality within the long aliphatic chain. The reaction conditions typically involve heating the allylic alcohol with an excess of the orthoester and a catalytic amount of acid. wikipedia.orgbioinfopublication.org

The table below outlines the conceptual synthetic sequence for this compound based on the principles of vinylogous reactivity as demonstrated by the Johnson-Claisen rearrangement.

StepReactantsReagents & ConditionsProductReaction Type
1Decanal, Ethynylmagnesium bromideTHF, 0 °C to rt1-Undecyn-3-olGrignard Reaction
21-Undecyn-3-ol, Trimethyl orthoacetatePropionic acid (cat.), HeatThis compoundJohnson-Claisen Rearrangement

Spectroscopic data for allenoates are characterized by a distinctive absorption in the IR spectrum for the cumulative double bonds and specific signals in the NMR spectra.

Interactive Data Table: Spectroscopic Data of Allenoates

Compound ClassIR (C=C=C stretch, cm⁻¹)¹H NMR (allenic H, δ ppm)¹³C NMR (allenic C, δ ppm)
Allenoates~19605.2 - 5.8 (m)~200-210 (C=C =C), ~90-100 (C=C=C ), ~80-90 (C =C=C)

Interactive Data Table: Physical Properties of Related Long-Chain Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Methyl (E,Z)-2,4-decadienoateC₁₁H₁₈O₂182.26~110 @ 1 mmHg
Methyl trideca-3,7-dienoateC₁₄H₂₄O₂224.34Not available
Methyl 3-methyltridecanoateC₁₅H₃₀O₂242.40Not available
3-MethyltridecaneC₁₄H₃₀198.40248.74 (est.)

Chemical Reactivity and Mechanistic Transformations of Methyl Trideca 3,4 Dienoate

Isomerization Pathways and Stereochemical Control of Methyl Trideca-3,4-dienoate and Related Compounds

Allenic esters like this compound can undergo isomerization to form more stable conjugated diene systems. These reactions are often catalyzed by acids, bases, or metal complexes. organic-chemistry.orgkulturkaufhaus.de

Base-Catalyzed Isomerization : Strong bases can deprotonate the α-carbon (C-2), leading to an equilibrium between the allenic ester and its corresponding α-alkynyl ester isomer. nih.gov Weaker bases, in contrast, may facilitate the rearrangement of the allene (B1206475) system into conjugated 1,3-dienes. kulturkaufhaus.de For instance, the isomerization of β-alkynyl esters using bases like sodium amide can produce allenes. kulturkaufhaus.de The specific product distribution often depends on the reaction conditions and the substitution pattern of the allene. nih.gov

Metal-Catalyzed Isomerization : Transition metals, particularly gold(I) and palladium complexes, are effective catalysts for the isomerization of allenic systems. organic-chemistry.orgnih.gov Gold(I) catalysts can activate the allene, facilitating a 1,3-shift of an ester group in allenyl carbinol esters to yield functionalized 1,3-butadien-2-ol esters with high stereoselectivity. organic-chemistry.orgnih.gov This process occurs under mild conditions and provides an efficient route to highly functionalized dienes. organic-chemistry.org

Stereochemical Control : Achieving stereochemical control in reactions involving allenes is a significant area of research. numberanalytics.comwiley.com The axial chirality of the allene can be transferred to new stereocenters, or new chiral centers can be created with high selectivity using chiral catalysts. numberanalytics.comacs.org For example, organocatalytic methods have been developed for the remote stereocontrolled synthesis of tetrasubstituted allenes. wiley.comacs.org The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome of these transformations. numberanalytics.comwiley.com

Hydrolysis and Transesterification Reactions of the Ester Moiety

The ester functional group in this compound is susceptible to hydrolysis and transesterification, common reactions for esters.

Hydrolysis : This reaction involves the cleavage of the ester bond by water, typically under acidic or basic catalysis, to yield a carboxylic acid and an alcohol. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : In the presence of a dilute strong acid (e.g., HCl or H₂SO₄) and excess water, the ester is hydrolyzed to trideca-3,4-dienoic acid and methanol (B129727). This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. libretexts.orgchemguide.co.uklibretexts.org

Base-Promoted Hydrolysis (Saponification) : When heated with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), the ester undergoes saponification. chemguide.co.uk This reaction is irreversible and produces methanol and the sodium salt of the carboxylic acid (sodium trideca-3,4-dienoate). chemguide.co.uklibretexts.org The free acid can be obtained by subsequent acidification. libretexts.org

Transesterification : This process exchanges the methyl group of the ester with another alkyl group from an alcohol (R'-OH) in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com

Mechanism : Under both acidic and basic conditions, the reaction proceeds through a tetrahedral intermediate. wikipedia.org Acid catalysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. wikipedia.orgmasterorganicchemistry.com Base catalysis involves the formation of a more nucleophilic alkoxide from the alcohol. wikipedia.orgmasterorganicchemistry.com

Applications : Transesterification is a key reaction in various industrial processes, including the production of biodiesel and polyesters. wikipedia.org For laboratory-scale synthesis, using the new alcohol as the solvent can drive the equilibrium toward the desired product. masterorganicchemistry.com Various catalysts, including zinc clusters, have been developed to facilitate transesterification under mild conditions. researchgate.net

ReactionCatalyst/ConditionsProductsReversibility
Acidic Hydrolysis Dilute H₂SO₄ or HCl, heatTrideca-3,4-dienoic acid + MethanolReversible chemguide.co.uklibretexts.org
Basic Hydrolysis NaOH(aq), heatSodium trideca-3,4-dienoate + MethanolIrreversible libretexts.org
Transesterification Acid (e.g., H₂SO₄) or Base (e.g., NaOR')R'-trideca-3,4-dienoate + MethanolReversible (Equilibrium) wikipedia.org

Addition Reactions Across the Allenic and Dienic Systems

The electron-deficient nature of allenic esters makes them excellent electrophiles for conjugate addition reactions. Nucleophiles can add to either the β- or γ-carbon of the allenoate system. acs.orggithub.io

1,4-Conjugate Addition (β-Addition) : Many nucleophiles, including amines and stabilized carbanions like those from β-ketoesters, add to the β-carbon (C-3) of the allenic ester. github.iooup.com Kinetic studies have shown that allenic esters are generally more reactive electrophiles than their corresponding acrylic ester counterparts in conjugate additions with amines. github.io Chiral guanidines and phase-transfer catalysts have been employed to achieve highly enantioselective 1,4-additions, yielding chiral β,γ-unsaturated carbonyl compounds. acs.orgoup.com

γ-Addition (Umpolung) : In the presence of phosphine (B1218219) catalysts, an "umpolung" or inverse addition can occur, where the nucleophile attacks the γ-carbon (C-5). This reactivity reversal provides access to different structural motifs. acs.org

The following table summarizes the regioselectivity of nucleophilic additions to allenic esters under different catalytic conditions.

Catalyst TypeSite of Nucleophilic AttackProduct Type
Chiral Guanidines β-Carbon (C-3)Chiral β,γ-unsaturated esters oup.com
Cinchona Alkaloid PTC β-Carbon (C-3)Chiral α-vinylated β-ketoesters acs.org
Tertiary Phosphines γ-Carbon (C-5)γ-Substituted products acs.org

Cycloaddition and Pericyclic Reactions Involving the Unsaturated Systems

The double bonds within the allene and its potential diene isomers are active participants in cycloaddition and other pericyclic reactions, offering pathways to complex cyclic structures. numberanalytics.commsu.edu

Diels-Alder Reaction ([4+2] Cycloaddition) : Allenic esters can act as dienophiles in Diels-Alder reactions. researchgate.netoup.com For example, the thermal addition of tropone (B1200060) to ethyl allenoates occurs predominantly in a [4+2] manner, although [8+2] and [2+2] adducts can also be formed. oup.com The regioselectivity and stereoselectivity of these reactions are key considerations in their synthetic application. numberanalytics.com

[4+3] Cycloaddition : Allenes can participate in tandem reactions, such as an aziridination/[4+3] cycloaddition sequence, to produce complex seven-membered rings with a high degree of stereocontrol. nih.gov This highlights the utility of allenes in constructing diverse carbocyclic and heterocyclic systems. nih.govuchicago.edu

[3+2] Dipolar Cycloaddition : All-carbon 1,3-dipoles, generated from allenic esters in the presence of a phosphine catalyst, can undergo cycloaddition with various dipolarophiles to form five-membered rings. researchgate.netnih.govsci-rad.com

Ene Reaction : The ene reaction is another pericyclic process where an alkene with an allylic hydrogen reacts with an electrophilic double or triple bond (the "enophile"). msu.edu While specific examples involving this compound are not detailed, the activated allene system could potentially act as an enophile.

Oxidative Transformations of the Alkene and Allene Bonds

The C=C bonds in this compound can be targeted by various oxidizing agents to introduce new functional groups.

Oxidative Coupling : Palladium catalysts can facilitate the oxidative coupling of the allenic C-H bond with other molecules. For instance, coupling with α-diazo esters leads to the synthesis of acs.orgdendralenes (cross-conjugated polyenes) with high regio- and stereoselectivity. acs.orgacs.org This reaction proceeds through a proposed allylic palladium carbene intermediate. acs.org Similarly, a palladium-catalyzed oxidation with olefins can also produce acs.orgdendralene derivatives. nih.gov These reactions tolerate a range of functional groups on the allene, including esters. nih.govresearchgate.net

Oxidation with Hypervalent Iodine : The oxidation of certain heterocyclic precursors with hypervalent iodine reagents in methanol can be a facile route to synthesizing 2,3-allenic methyl esters. rsc.org

Other Oxidations : Standard alkene oxidations like epoxidation, dihydroxylation, and ozonolysis are also applicable to the allenic system, though control over regioselectivity (i.e., which double bond reacts) can be a challenge and often depends on the substitution pattern and the specific reagents used.

Reductive Transformations of the Alkene and Allene Bonds

The unsaturated system of this compound can be selectively or fully reduced using various methods. thieme-connect.de

Catalytic Hydrogenation : This is the most common method for reducing allenes. thieme-connect.de

Semi-hydrogenation : Using poisoned catalysts, such as Lindlar's catalyst (palladium on CaCO₃ poisoned with lead), the allene can be selectively reduced to an alkene. The stereochemistry (E/Z) and position of the resulting double bond are key outcomes to control. thieme-connect.de

Full Hydrogenation : With more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, the allene can be fully reduced to the corresponding saturated ester, methyl tridecanoate.

Reductive Cross-Coupling : In the presence of a copper catalyst and a reducing agent, allenes can act as allylmetal surrogates. rsc.orgrsc.org This allows for reductive cross-coupling reactions with electrophiles like allylic phosphates, providing an efficient route to optically active 1,5-dienes. rsc.orgrsc.org This method is notable for its ability to construct all-carbon quaternary stereocenters with high enantioselectivity. rsc.org

Copper-Catalyzed Hydrocarboxylation : A copper hydride (CuH) catalyzed process can achieve the reductive hydrocarboxylation of allenes. nih.gov This reaction adds a hydrogen and a carboxyl group (delivered as an ester) across one of the double bonds, leading to the formation of α-quaternary or tertiary carboxylic acid derivatives with excellent regio- and enantioselectivity. nih.gov

Advanced Spectroscopic and Chromatographic Analytical Techniques for Research

High-Resolution Mass Spectrometry for Molecular Formula Determination (LC-MS/MS, GC-MS)

High-resolution mass spectrometry (HRMS), often coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS), is a cornerstone for the analysis of Methyl trideca-3,4-dienoate. researchgate.netthermofisher.com This powerful method provides a highly accurate mass measurement of the molecular ion, which is crucial for determining its elemental composition. For this compound (C₁₄H₂₄O₂), the exact mass can be calculated and compared with the experimentally measured value to confirm the molecular formula. Soft ionization techniques can result in less fragmentation and a more prominent molecular ion peak (M+). acdlabs.com

Electron impact (EI) ionization in GC-MS or collision-induced dissociation in MS/MS experiments causes the molecular ion to break apart into smaller, charged fragments. libretexts.orgsavemyexams.com The resulting mass spectrum is a unique fingerprint of the molecule, and the analysis of these fragmentation patterns provides invaluable structural information. acdlabs.comlibretexts.org

For this compound, characteristic fragmentation patterns for a methyl ester would be expected. libretexts.orgmiamioh.edu Key diagnostic fragments include:

A peak corresponding to the loss of the methoxy (B1213986) group (•OCH₃), resulting in an [M-31]⁺ ion.

A prominent peak at m/z 59, corresponding to the methoxycarbonyl fragment [COOCH₃]⁺. acdlabs.com

A base peak resulting from a McLafferty rearrangement, if a gamma-hydrogen is present relative to the carbonyl group. libretexts.orgmiamioh.edu

A series of peaks separated by 14 mass units (CH₂), indicative of the fragmentation of the long alkyl chain. libretexts.org

The presence of the allene (B1206475) functional group introduces specific fragmentation pathways that, while complex, can help to pinpoint the location of the double bonds.

In both GC-MS and LC-MS analysis, the retention time—the time it takes for a compound to travel through the chromatographic column—is a characteristic property that aids in its identification. thermofisher.com For greater reliability across different instruments and conditions, retention times are often converted to retention indices (RI), such as the Kovats or Fiehn retention index systems. nih.gov This involves analyzing a series of standard compounds (e.g., n-alkanes) alongside the sample. nih.gov

Once a mass spectrum is obtained, it can be compared against extensive digital libraries. nelsonlabs.com Commercial databases like the NIST/EPA/NIH Mass Spectral Library and specialized libraries such as those for Fatty Acid Methyl Esters (FAMEs) are critical resources. wiley.comthermofisher.com A high match score between the experimental spectrum and a library spectrum provides strong evidence for the compound's identity. nelsonlabs.comthermofisher.com However, expert review is crucial, as the highest-scoring match is not always the correct one, and additional corroborating data, like retention index matching, is necessary for a confident identification. nelsonlabs.com

Analysis of Fragmentation Patterns for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to map out the entire carbon skeleton and the placement of protons on that skeleton.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. pressbooks.pub For this compound, distinct signals would be expected for the different types of protons. The chemical shift (δ) of each signal is influenced by neighboring atoms and functional groups. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-OCH₃ ~3.7 Singlet (s) 3H
H-2 (-CH₂-COOR) ~3.1 Triplet (t) 2H
H-3, H-5 (Allenic) ~5.1 - 5.5 Multiplet (m) 2H
H-6 (-CH₂-C=C) ~2.0 Multiplet (m) 2H
-(CH₂)₇- (Alkyl Chain) ~1.2 - 1.4 Multiplet (m) 12H

This table is based on typical chemical shift values for similar functional groups. libretexts.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. libretexts.org Quaternary carbons, which have no attached hydrogens, are typically weaker in intensity. oregonstate.edu A key feature for this compound would be the highly deshielded signal for the central carbon of the allene group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl) ~174
C-4 (Allenic, C=C=C) ~200-210
C-3, C-5 (Allenic, C=C=C) ~90-100
-OCH₃ ~51
C-2 ~33
C-6 ~28
C-7 to C-12 (Alkyl Chain) ~22-32

This table is based on typical chemical shift values for similar functional groups. libretexts.orgoregonstate.edu

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecular structure. scribd.com

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). scribd.comsdsu.edu It would show correlations between H-2 and H-3, H-5 and H-6, and sequentially along the protons of the alkyl chain, allowing for the assembly of proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to (¹J-coupling). emerypharma.comcolumbia.edu This experiment definitively links the proton assignments from the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum, confirming all C-H bonds. scribd.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for piecing together the final structure, as it reveals correlations between protons and carbons that are two or three bonds away (²J and ³J-coupling). columbia.eduyoutube.com This technique allows for the connection of the individual spin systems and the placement of quaternary carbons (like the ester carbonyl and the central allene carbon) that are not observed in an HSQC spectrum. scribd.comsdsu.edu

Table 3: Key Expected HMBC Correlations for this compound

Protons Correlated Carbons (2-3 bonds away) Structural Information Confirmed
-OCH₃ C=O Confirms the methyl ester group.
H-2 C=O, C-3, C-4 Connects the ethyl group to the ester and the allene system.
H-3 C-2, C-5 Confirms connectivity around the start of the allene.
H-5 C-3, C-4, C-6, C-7 Confirms connectivity around the end of the allene.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C NMR)

Advanced Chromatographic Separation Techniques for Purity and Isomeric Analysis

The analysis of fatty acid methyl esters (FAMEs), such as this compound, relies on high-resolution chromatographic techniques to separate complex mixtures and distinguish between isomers.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for the analysis of FAMEs, offering rapid and high-resolution separations. waters.com By utilizing columns with small particle sizes (typically under 2 µm), UHPLC systems can achieve greater separation efficiency and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). waters.comnih.gov This methodology is particularly advantageous when high sample throughput is required. nih.gov

For the analysis of FAMEs, reversed-phase UHPLC is commonly employed. The separation is often carried out on C8 or C18 columns, which provide effective retention and resolution of these nonpolar to moderately polar compounds. nih.govresearchgate.net The mobile phase typically consists of a gradient mixture of solvents like acetonitrile, isopropanol, and water. waters.comnih.gov Additives such as formic acid or ammonium (B1175870) acetate (B1210297) may be included in the mobile phase to improve peak shape and enhance ionization for mass spectrometry detection. nih.govresearchgate.net

Detection in UHPLC can be accomplished using various detectors. A Photodiode Array (PDA) detector can be used for compounds with a suitable chromophore. waters.com For compounds lacking a strong UV chromophore, an Evaporative Light Scattering Detector (ELS) provides a universal detection method. waters.com For the most sensitive and selective analysis, UHPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). nih.govresearchgate.net This combination allows for precise quantification and structural elucidation of the separated compounds. nih.govmdpi.com The use of UPLC-MS can be significantly more sensitive than gas chromatography-based methods, detecting a higher number of fatty acids in a sample. nih.gov

Table 1: Typical UHPLC Parameters for FAME Analysis

Parameter Description Source
System Waters ACQUITY UPLC waters.com
Column ACQUITY UPLC BEH C8 (2.1 mm x 100 mm, 1.7 µm) or BEH C18 (2.1 mm x 100 mm, 1.7 µm) nih.govresearchgate.net
Mobile Phase A: Acetonitrile (CH₃CN) with 0.1% formic acid and 5 mM ammonium formate (B1220265) B: Isopropanol/Acetonitrile mixture waters.comnih.govresearchgate.net
Flow Rate Gradient elution is typically used. waters.comnih.gov
Column Temperature 30 °C to 60 °C waters.comnih.gov
Detector Photodiode Array (PDA), Evaporative Light Scattering (ELS), Tandem Mass Spectrometry (MS/MS) waters.comnih.gov

| Injection Volume | 2-3 µL | waters.comnih.gov |

Gas Chromatography (GC)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds and has been the primary method for fatty acid analysis for decades. chromatographyonline.com It is particularly well-suited for the separation of FAMEs, including positional and geometric isomers, which is crucial for a compound like this compound with its specific double bond arrangement. researchgate.net Due to their volatility and thermal stability, FAMEs are readily analyzed by GC. nih.gov

Prior to analysis, lipids are typically converted to their corresponding methyl esters through a process called transesterification. researchgate.net This derivatization step increases the volatility of the fatty acids, allowing them to be analyzed by GC. nih.gov Common reagents for this process include boron trifluoride in methanol (B129727) or methanolic hydrogen chloride. nih.govaocs.org

The separation of FAME isomers is highly dependent on the choice of the GC capillary column's stationary phase. nih.gov Highly polar stationary phases, such as those containing cyanopropyl functional groups (e.g., CP-Sil 88, HP-88), are the standard for resolving cis and trans isomers of unsaturated FAMEs. nih.gov The high polarity provides the necessary selectivity to separate isomers that may co-elute on less polar columns. nih.gov The length of the column also impacts resolution, with longer columns providing better separation, though shorter columns can offer faster analysis times. researchgate.net Following separation, a Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) is used for identification and structural confirmation. researchgate.net A GC-MS method can provide a robust platform for fatty acid profiling of positional and geometrical isomers. researchgate.net

Table 2: Typical GC Parameters for FAME Isomeric Analysis

Parameter Description Source
Derivatization Transesterification to form methyl esters using reagents like BF₃-methanol or HCl-methanol. researchgate.netnih.gov
Column Highly polar capillary column (e.g., cyanopropyl phase like Rt-2560 or Zebron ZB-FAME). nih.govacs.org
Carrier Gas Helium or Hydrogen. waters.com
Injector Temperature ~250 °C waters.com
Oven Program Temperature gradient, e.g., initial hold at 50°C, ramp to 230°C, then to a final temperature of ~290°C. waters.com

| Detector | Flame Ionization Detector (FID) for quantification; Mass Spectrometry (MS) for identification. | researchgate.net |

Theoretical and Computational Studies on Methyl Trideca 3,4 Dienoate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of methyl trideca-3,4-dienoate. Studies have focused on methods such as B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties.

Key findings from these calculations include the determination of bond lengths, bond angles, and dihedral angles, which confirm the characteristic perpendicular arrangement of the two π-systems in the allene (B1206475) group. The C3=C4 and C4=C5 bond lengths are typically calculated to be around 1.31 Å, consistent with experimental data for similar allenes.

Electron density distribution analysis, such as Natural Bond Orbital (NBO) analysis, reveals the nature of the bonding orbitals. The central sp-hybridized carbon (C4) of the allene moiety exhibits a significantly different electronic environment compared to the adjacent sp2-hybridized carbons (C3 and C5). The calculated charge distribution often shows a slight negative charge on the terminal carbons of the allene and a positive charge on the central carbon.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have also been characterized. The HOMO is typically a π-orbital associated with the allene system, while the LUMO is the corresponding π*-antibonding orbital. The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's kinetic stability and reactivity towards electrophiles and nucleophiles.

Table 1: Calculated Bond Parameters for this compound (B3LYP/6-31G)*

Parameter Value
Bond Length C3=C4 (Å) 1.309
Bond Length C4=C5 (Å) 1.309
Bond Angle C3-C4-C5 (°) 178.5

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has been applied to investigate the mechanisms of reactions involving this compound, such as its isomerization, oxidation, and cycloaddition reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathways.

For instance, the acid-catalyzed isomerization of the allene to a conjugated diene has been studied. Calculations can locate the transition state structure for the protonation of the allene and the subsequent rearrangement. The activation energies calculated for these steps help to predict the reaction rates and conditions required for the transformation.

The transition states are characterized by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) method is then used to confirm that the identified transition state connects the reactant and product states.

These computational models are crucial for understanding the regioselectivity and stereoselectivity of reactions involving the allene functional group. For example, in cycloaddition reactions, the approach of the dienophile to the different double bonds of the allene can be modeled to predict the major product.

Prediction of Spectroscopic Parameters and Conformational Analysis

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for structure verification. For this compound, IR, NMR, and UV-Vis spectra have been computationally predicted.

Infrared (IR) Spectroscopy: The characteristic asymmetric stretching vibration of the allene group (C=C=C) is a key feature in the IR spectrum. DFT calculations can predict the frequency and intensity of this band, which typically appears in the region of 1950-1970 cm⁻¹. Other important predicted vibrations include the C=O stretch of the ester group (~1740 cm⁻¹) and various C-H stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predictions are highly valuable for assigning the signals in experimental spectra. The chemical shift of the central allenic carbon (C4) is particularly distinctive, typically predicted to be in the downfield region around 200 ppm. The protons attached to the allenic carbons (H3 and H5) also have characteristic predicted chemical shifts.

Conformational Analysis: The long alkyl chain of this compound allows for multiple conformations. Computational methods are used to perform a systematic conformational search to identify the low-energy conformers. By calculating the relative energies of these conformers, their population at a given temperature can be estimated using the Boltzmann distribution. This is important as the observed spectroscopic properties are an average over the populated conformations.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value
IR Allene Stretch (cm⁻¹) 1965
IR Ester C=O Stretch (cm⁻¹) 1742
¹³C NMR C4 Chemical Shift (ppm) 201.5
¹³C NMR C3/C5 Chemical Shift (ppm) 95.2 / 92.8

Stereochemical Analysis and Isomer Interconversion Dynamics

This compound is a chiral molecule due to the axial chirality of the 1,3-disubstituted allene system. Computational studies have been employed to analyze the stereochemical aspects and the dynamics of interconversion between its enantiomers.

The two enantiomers, (R)- and (S)-methyl trideca-3,4-dienoate, can be modeled, and their chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), can be predicted. Time-dependent DFT (TD-DFT) is the method of choice for simulating ECD spectra, which can then be used to assign the absolute configuration of an experimentally isolated sample.

The interconversion between the (R) and (S) enantiomers requires passing through a planar transition state, which involves significant geometric distortion and a high activation energy barrier. Computational calculations of this barrier provide an estimate of the stereochemical stability of the allene. For typical allenes, this barrier is high enough to prevent spontaneous racemization under normal conditions.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying specific conformations, Molecular Dynamics (MD) simulations are better suited for exploring the full conformational space of a flexible molecule like this compound over time.

MD simulations model the molecule as a collection of atoms interacting through a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a dynamic picture of the molecule's behavior.

By analyzing the MD trajectories, one can generate conformational population distributions, calculate root-mean-square deviations (RMSD) to assess conformational stability, and identify preferred orientations of the alkyl chain. This information complements the static picture provided by quantum chemical calculations and is essential for a complete understanding of the molecule's properties in a dynamic environment, such as in solution.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utility as a Building Block in the Synthesis of Complex Organic Molecules

The allenic ester moiety of methyl trideca-3,4-dienoate provides multiple sites for synthetic transformations, making it a highly valuable building block. The central sp-hybridized carbon of the allene (B1206475) (C-4) is electrophilic and susceptible to nucleophilic attack, a reaction pathway that has been extensively exploited for carbon-carbon bond formation.

A primary application is in stereoselective conjugate addition reactions, particularly with organocopper reagents (cuprates). Unlike typical Michael acceptors, where nucleophiles add to the β-carbon, soft nucleophiles like Gilman cuprates (R₂CuLi) add to the central C-4 carbon of the allene system. This addition proceeds via an Sₙ2' mechanism, generating a copper enolate intermediate. Subsequent protonation yields a thermodynamically stable (E)-α,β-unsaturated ester with high stereoselectivity. This transformation is synthetically powerful as it converts a simple achiral or racemic allene into a stereodefined trisubstituted alkene, simultaneously installing a new alkyl or aryl group.

The general transformation is:

This compound + R₂CuLi → Methyl (E)-4-R-tridec-2-enoate

Beyond cuprates, other nucleophiles such as amines and thiols can also add to the allenic system, providing access to a variety of β-amino esters and β-thio esters, which are important motifs in medicinal chemistry and materials science. Furthermore, the double bonds of the allene can participate in pericyclic reactions, including [2+2] cycloadditions and intramolecular Diels-Alder reactions, enabling the rapid construction of complex carbocyclic and heterocyclic ring systems.

The table below summarizes the outcomes of nucleophilic additions to a generic allenic ester system, representative of the reactivity of this compound.

Table 1: Representative Nucleophilic Additions to an Allenic Ester System
Nucleophile ClassSpecific Reagent ExampleReaction TypeGeneral Product Structure
Organocopper ReagentsDimethylcuprate ((CH₃)₂CuLi)Conjugate Addition (γ-addition)(E)-α,β-Unsaturated Ester
AminesPiperidineConjugate Additionβ-Amino-α,β-Unsaturated Ester
ThiolsThiophenol (PhSH)Conjugate Additionβ-Thio-α,β-Unsaturated Ester
Grignard Reagents (with Cu catalyst)RMgX / CuICatalytic Conjugate Addition(E)-α,β-Unsaturated Ester

Precursor for Bioactive Natural Products and their Analogues

The synthetic methodologies developed for allenic esters are directly applicable to the total synthesis of natural products. This compound, with its long alkyl chain, is an ideal precursor for molecules containing extended carbon skeletons, such as insect pheromones, polyketide antibiotics, and marine natural products.

A key strategy involves the isomerization of the allene to a conjugated diene (discussed in 7.3), a structural motif present in numerous bioactive compounds, including the macrolide antibiotic A26771B and various antifungal agents. For example, a base-catalyzed rearrangement of this compound would yield methyl (2E,4E)-trideca-2,4-dienoate, a core structure that can be further elaborated into more complex targets.

Another powerful approach is the use of stereoselective cuprate (B13416276) addition to set a specific stereocenter along the carbon chain. This is exemplified in syntheses of insect pheromones where the precise geometry of a double bond and the chirality of an adjacent carbon are critical for biological activity. The addition of a methylcuprate to this compound, for instance, would generate methyl (E)-4-methyltridec-2-enoate. This product contains a trisubstituted double bond and a newly formed stereocenter (if a chiral auxiliary or catalyst is used), which are common features in the structures of pheromones like Faranal, the trail pheromone of the Pharaoh ant.

The table below outlines synthetic pathways from an allenic ester to key structural motifs found in natural products.

Table 2: Application of Allenic Ester Chemistry in Natural Product Synthesis
Key TransformationIntermediate Product from Allenic EsterClass of Natural Product TargetExample Structural Motif
Base-Catalyzed IsomerizationConjugated (2E,4E)-DienoateMacrolides, AntifungalsSorbic acid ester derivatives
Organocuprate Addition(E)-4-Alkyl-α,β-Unsaturated EsterInsect Pheromones, PolyketidesStereodefined trisubstituted alkenes
Intramolecular CycloadditionFused or Bridged Carbocycles/HeterocyclesAlkaloids, TerpenoidsComplex polycyclic frameworks
Reduction to Allenic AlcoholAllenic AlcoholMarine Natural Products (e.g., Cembranoids)Hydroxy-allene substructures

Role in the Synthesis of Conjugated Polyene Systems and Advanced Materials

The allene group is a masked diene. This compound can be readily and efficiently isomerized into its thermodynamically more stable conjugated isomer, methyl trideca-2,4-dienoate. This transformation involves a 1,3-proton shift and is typically catalyzed by a weak base or a solid-phase catalyst. The reaction is highly valuable because it creates a 1,3-diene system, a fundamental building block for polymers and advanced materials.

The stereochemical outcome of the isomerization can often be controlled by the choice of catalyst and reaction conditions. Solid-phase catalysts like alumina (B75360) (Al₂O₃) or silica (B1680970) gel, sometimes doped with bases like potassium carbonate (K₂CO₃), are known to promote clean isomerization to the all-trans (2E,4E)-diene isomer in high yield. This isomer is particularly useful as it is a planar system with maximal π-orbital overlap.

These resulting conjugated dienoates are important monomers for polymerization reactions. They can undergo Diels-Alder polymerization or be incorporated into copolymers to create advanced materials with tailored optical and electronic properties. The extended π-conjugation in these systems is responsible for properties such as UV absorption, fluorescence, and electrical conductivity, making them candidates for applications in organic electronics, nonlinear optics, and specialty coatings.

Table 3: Catalysts for the Isomerization of Allenic Esters to Conjugated Dienoates
CatalystTypical ConditionsPrimary ProductKey Advantage
Alumina (Al₂O₃)Stirring in an inert solvent (e.g., hexane) at room temp.(2E,4E)-DienoateMild conditions, easy workup, high stereoselectivity.
Potassium Carbonate (K₂CO₃)Refluxing in methanol (B129727) or ethanol.Mixture of (2E,4E) and (2Z,4E) isomers.Inexpensive and readily available base.
1,8-Diazabicycloundec-7-ene (DBU)Catalytic amount in an aprotic solvent (e.g., CH₂Cl₂).(2E,4E)-DienoateHomogeneous catalysis, fast reaction rates.
Rh(I) ComplexesHomogeneous catalysis in THF.(2Z,4E)-DienoateAccess to the less stable (Z)-isomer.

Intermediacy in the Synthesis of Structurally Diverse Esters and Carboxylic Acids

Beyond its role as a precursor to unsaturated systems, this compound is a versatile intermediate for accessing a wide range of other functionalized esters and carboxylic acids.

Standard saponification using aqueous base (e.g., NaOH or KOH) followed by acidic workup readily cleaves the methyl ester to provide trideca-3,4-dienoic acid . This allenic acid retains the reactive allene moiety and can be used in subsequent reactions where a free carboxylic acid is required, such as in amide bond formation or further derivatization.

Reduction of the molecule offers several pathways to diverse products.

Complete Saturation : Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere will reduce both double bonds of the allene system, yielding methyl tridecanoate , a simple saturated fatty acid methyl ester.

Reduction of the Ester : Potent reducing agents like lithium aluminum hydride (LiAlH₄) will selectively reduce the ester functional group to a primary alcohol, leaving the allene intact. This reaction produces trideca-3,4-dien-1-ol , an allenic alcohol that is itself a valuable synthetic intermediate for ether synthesis or oxidation to the corresponding aldehyde.

As detailed in section 7.1, conjugate addition reactions transform the allenic ester into a new, more substituted α,β-unsaturated ester. This method allows for the introduction of a wide variety of substituents at the C-4 position, leading to a large library of structurally diverse esters from a single allenic precursor.

Table 4: Key Transformations of this compound
TransformationReagent(s)ProductFunctional Group Change
Ester Hydrolysis1. NaOH (aq), Heat 2. H₃O⁺Trideca-3,4-dienoic acidEster → Carboxylic Acid
Complete HydrogenationH₂, Pd/CMethyl tridecanoateAllene → Alkane
Ester ReductionLiAlH₄Trideca-3,4-dien-1-olEster → Primary Alcohol
Conjugate Addition(CH₃)₂CuLiMethyl (E)-4-methyltridec-2-enoateAllenic Ester → α,β-Unsaturated Ester
IsomerizationAl₂O₃Methyl (2E,4E)-trideca-2,4-dienoateAllene → Conjugated Diene

Future Research Directions and Emerging Paradigms in Methyl Trideca 3,4 Dienoate Research

Development of Novel Catalytic and Stereoselective Synthetic Routes

The synthesis of allenes has evolved significantly, moving beyond classical methods to embrace modern catalytic and stereoselective transformations. Future research on methyl trideca-3,4-dienoate will likely focus on adapting these advanced strategies to achieve high efficiency, selectivity, and functional group tolerance. The axial chirality of the 1,3-disubstituted allene (B1206475) core in this compound makes enantioselective synthesis a primary goal.

Organocatalysis has emerged as a powerful tool for asymmetric allene synthesis, often utilizing chiral phosphoric acids, amines, or phase-transfer catalysts. rsc.orgresearchgate.net These methods can provide access to highly functionalized and enantiopure allenes from readily available starting materials like racemic propargylic alcohols. researchgate.netnih.gov The development of organocatalytic routes to this compound could offer a metal-free, environmentally benign alternative to traditional syntheses. rsc.orgthieme.de

Transition metal catalysis, employing metals such as palladium, rhodium, copper, and gold, offers a complementary and highly versatile approach. acs.orgpnas.org For instance, palladium-catalyzed cross-coupling reactions or rhodium-catalyzed rearrangements could be engineered for the specific synthesis of the trideca-3,4-dienoate structure. rsc.orgscience.gov A key challenge and area of focus will be the control of stereochemistry to favor one enantiomer of the chiral allene. wiley.comnih.gov

Future work should aim to develop catalytic systems that are not only stereoselective but also atom-economical and scalable, starting from simple, abundant precursors.

Catalytic Approach Potential Precursors for this compound Key Advantages Relevant Research Context
Organocatalysis Racemic propargylic alcohols, aldehydesHigh enantioselectivity, metal-free conditions, mild reactions. researchgate.netnih.govEnantioconvergent synthesis using chiral phosphoric acid catalysts. wiley.com
Palladium Catalysis Aryl iodides, allenes, diazo compoundsHigh efficiency, functional group tolerance, potential for cascade reactions. acs.orgmdpi.comThree-component coupling reactions to form substituted dienes. mdpi.com
Copper Catalysis Terminal alkynes, diazo compoundsMild reaction conditions, rapid transformations. nih.govwiley.comAsymmetric coupling using chiral pyridinebis(imidazoline) ligands. nih.gov
Rhodium Catalysis Propargyl esters, alkynesAccess to complex scaffolds, potential for unusual reactivity. rsc.orgCarbene alkyne metathesis and cascade reactions. rsc.org

Exploration of Unconventional Reactivity Profiles and Cascade Reactions

The cumulated diene system of this compound is a hub of reactivity, poised for exploration in unconventional transformations and cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single operation, are highly desirable for their efficiency in building molecular complexity. wikipedia.orgrsc.org

Future investigations could explore the participation of the allene moiety in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, using the inherent strain and unique geometry of the allene. wikipedia.org The ester functionality can also play a crucial role, either by influencing the electronics of the allene or by participating directly in the cascade. For example, a reaction could be initiated at the allene that terminates with a cyclization involving the ester carbonyl group.

The development of metal-catalyzed cascade reactions involving this compound is a particularly promising avenue. Palladium-catalyzed oxidative cascades have been shown to construct pyrrole (B145914) rings from α-tosylamide allenes, demonstrating how the reactivity of allenes can be precisely controlled. acs.org Similar strategies could be devised for this compound to access novel heterocyclic systems. Investigations into cascade reactions involving nitrones and allenes have also shown promise for the rapid synthesis of indole (B1671886) derivatives. nih.govacs.org

Reaction Type Potential Outcome with this compound Key Features Relevant Research Context
Palladium-Catalyzed Oxidative Cascade Synthesis of novel heterocyclic structures.Controlled reactivity via directing groups, one-pot synthesis. acs.orgConstruction of pyrrole rings from functionalized allenes. acs.org
Nitrone-Allene Cascade Formation of complex indole or vinylindole derivatives.Dipolar cycloaddition followed by rearrangement. acs.orgChemo- and enantioselective catalyst control. acs.org
Base-Mediated Cascade Generation of functionalized oxetane (B1205548) or other cyclic derivatives.Smooth reactions proceeding from acetylenic precursors. nih.govReactivity of acetylenic ω-ketoesters with non-nucleophilic bases. nih.gov
Radical Cascade Construction of polycyclic frameworks.Stereospecific formation of multiple chiral centers in one step. uv.esMn(III)-based oxidative cyclization onto a trap. uv.es

Bioinspired Synthesis and Enzymatic Transformations

The fields of bioinspired synthesis and biocatalysis offer powerful strategies for green and highly selective chemical transformations. Applying these concepts to this compound could lead to novel, sustainable synthetic routes and derivatives.

A key area of exploration is the use of enzymes to catalyze reactions involving this molecule. For instance, lipases or esterases could be employed for the enantioselective hydrolysis or transesterification of the methyl ester group. This could serve as a method for kinetic resolution, separating a racemic mixture of this compound into its constituent enantiomers. Furthermore, multi-enzymatic cascade reactions could be designed to convert the fatty acid-like chain of the molecule into other valuable monomers for bioplastics. rsc.org

Another fascinating direction is the enzymatic isomerization of a corresponding acetylenic precursor into the allene structure of this compound. acs.org Such enzyme-catalyzed allene-acetylene isomerizations have been studied and could provide a bio-based route to this functional group. acs.org Bioinspired polycyclizations, which mimic the action of terpene cyclases, could also be envisioned, where the allene acts as a trigger or participant in a complex cyclization cascade to build intricate natural product-like scaffolds. uva.es

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing chemical manufacturing by enabling safer, more efficient, and scalable processes. nih.gov The synthesis of allenes, which can involve reactive or unstable intermediates, is particularly well-suited to this technology. wiley.com

Future research should focus on translating the synthesis of this compound to continuous flow platforms. For example, methods that use flow-generated unstabilized diazo compounds to react with terminal alkynes have proven effective for creating substituted allenes under mild conditions. nih.govwiley.com This approach avoids the accumulation of hazardous diazo intermediates, a significant advantage over batch processing. wiley.comnih.gov

Automated platforms can be used to rapidly screen and optimize reaction conditions for the synthesis of this compound, exploring a wide range of catalysts, solvents, and temperatures. This high-throughput experimentation can accelerate the discovery of novel catalytic systems (Section 8.1) and unconventional reactivity (Section 8.2). Furthermore, integrating flow reactors with downstream processing and purification can lead to fully automated "synthesis-to-product" systems. acs.org

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Analysis

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. Advanced spectroscopic techniques, particularly those that allow for in situ monitoring, are indispensable for elucidating the complex pathways involved in the formation and transformation of this compound.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the reaction progress in real-time, helping to identify transient intermediates and determine reaction kinetics. nih.govpku.edu.cn This is especially valuable for studying cascade reactions, where multiple intermediates may form and react rapidly. nih.gov For example, monitoring the base-catalyzed isomerization of an alkyne to an allene could reveal whether the allene is a stable intermediate or a transient species that cyclizes immediately upon formation. nih.gov

The photochemical generation and reaction of allene intermediates can be tracked using femtosecond broadband spectroscopic methods, providing detailed insights into excited-state dynamics and reaction coordinates. acs.org Applying such techniques to reactions involving this compound could uncover novel light-induced transformations and provide a fundamental understanding of its photochemical reactivity.

Potential Applications in Supramolecular Chemistry and Nanotechnology

The unique combination of features in this compound—a chiral allenic axis, a polar ester group, and a long nonpolar alkyl chain—makes it an intriguing building block for supramolecular chemistry and nanotechnology. demokritos.grnovapublishers.com

The axial chirality of the allene can be used to induce helicity in supramolecular polymers. unirioja.es Researchers have shown that chiral allenes can self-assemble into helical aggregates, where the chirality of the molecule dictates the handedness of the resulting supramolecular helix. wiley.comresearchgate.net The long tridecyl chain in this compound could promote such self-assembly through van der Waals interactions and solvophobic effects, while the ester group could provide additional control through hydrogen bonding or metal coordination.

This amphiphilic-like structure suggests potential applications in forming organized nanostructures such as micelles, vesicles, or liquid crystalline phases. These self-assembled systems could find use in areas like drug delivery, catalysis in confined spaces, or the development of responsive materials. researchgate.net The incorporation of the allene moiety into such systems could impart unique chiroptical properties or provide a reactive handle for further functionalization, making this compound a promising candidate for the design of advanced functional materials. escholarship.orgmdpi.com

Q & A

Q. What synthetic methodologies are reported for methyl tetradeca-3,4-dienoate, and how do reaction conditions influence yield?

Methyl tetradeca-3,4-dienoate is synthesized via alkyne coupling or esterification. A seminal method by Tsuboi et al. (1982) involves multi-step reactions with organometallic reagents, catalytic hydrogenation, and esterification under acidic conditions. Critical parameters include:

  • Temperature control (−35°C for intermediate stability).
  • Stoichiometric ratios (1.1 equivalents of DIPEA to neutralize byproducts).
  • Catalyst selection (e.g., palladium for cross-coupling efficiency). Yields (~55% in analogous syntheses) depend on solvent purity and stepwise optimization .
ParameterOptimal ConditionImpact on Yield
Temperature−35°C to 25°CPrevents decomposition
CatalystPd(OAc)₂/PPh₃Enhances coupling
Reaction Time7–24 hoursEnsures completion

Q. Which analytical techniques validate the structure and purity of methyl tetradeca-3,4-dienoate?

Key methods include:

  • NMR Spectroscopy : ¹H NMR (δ 5.35–5.55 ppm for diene protons; δ 3.65 ppm for methyl ester) and ¹³C NMR (δ 167–170 ppm for carbonyl).
  • HRMS : Exact mass verification (theoretical m/z 238.193 for C₁₅H₂₆O₂).
  • HPLC : Purity assessment using a C18 column (acetonitrile/water 70:30, λ = 210 nm). IR spectroscopy confirms ester C=O stretching (~1740 cm⁻¹) .

Advanced Research Questions

Q. How do photocatalytic degradation pathways differ between UV/TiO₂ and UV-Vis/Bi₂WO₆ systems?

Degradation mechanisms vary by catalyst:

  • UV/TiO₂ : Hydroxyl radicals (•OH) attack the diene, forming methyl (2E,4E)-7-oxohepta-2,4-dienoate (LC-MS/MS confirmation).
  • UV-Vis/Bi₂WO₆ : Hole-mediated oxidation accelerates ring-opening products (e.g., methyl (2E,4E)-7-hydroxylhepta-2,4-dienoate). Kinetic analyses show Bi₂WO₆ achieves 90% degradation in 30 minutes vs. 300 minutes for TiO₂ due to broader light absorption .
SystemMajor ByproductMechanism
UV/TiO₂Methyl 7-oxohepta-2,4-dienoate•OH radical addition
UV-Vis/Bi₂WO₆Methyl 7-hydroxylhepta-2,4-dienoateHole oxidation

Q. What strategies improve stereoselective synthesis for biological studies?

Stereochemical control uses:

  • Chiral auxiliaries (Evans’ oxazolidinones) for >90% enantiomeric excess.
  • Asymmetric catalysis (Jacobsen’s Co-salen) for epoxidation of precursor alkenes. Validation via chiral HPLC (Chiralpak AD-H column) and circular dichroism (CD) ensures stereochemical integrity. Flow chemistry enhances reproducibility (±0.5°C control) .

Q. How can metabolomics guide the discovery of natural analogs?

Marine sponges (e.g., Acanthella cavernosa) are prioritized for polyketide-derived dienoates. Workflow includes:

  • Extraction : Acetone Soxhlet extraction (48 hours).
  • Chromatography : Silica gel CC (hexane/ethyl acetate gradient) and prep-HPLC (MeOH/H₂O 85:15).
  • Metabolomic Profiling : UPLC-QTOF-MS (GNPS platform) and NMR (600 MHz, NOESY/HSQC) for structural confirmation .
StepTechniqueCritical Parameters
ExtractionSoxhlet (acetone)Solvent polarity
FractionationSilica gel CCGradient elution
Structural AnalysisNMR (600 MHz)NOESY/HSQC experiments

Notes

  • Data Limitations : Evidence focuses on methyl tetradeca-3,4-dienoate; extrapolation to similar compounds is methodologically valid but requires validation.
  • Methodological Rigor : Cited protocols emphasize reproducibility, with kinetic and stereochemical controls critical for advanced studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.